3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
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Overview
Description
3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₁₂H₁₇N₃O₃S and a molecular weight of 283.35 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a thiadiazole ring, making it a valuable building block in various chemical syntheses .
Preparation Methods
The synthesis of 3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid typically involves the reaction of cyclohexylamine with thiocarbonyl compounds to form the thiadiazole ring. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts .
Chemical Reactions Analysis
3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the cyclohexyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Exhibits anticancer properties.
1,3,4-Substituted-thiadiazole derivatives: Potential anticancer agents with cytotoxic effects on various cancer cell lines.
The uniqueness of this compound lies in its cyclohexyl group, which enhances its chemical stability and biological activity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
4-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-9(6-7-10(17)18)13-12-15-14-11(19-12)8-4-2-1-3-5-8/h8H,1-7H2,(H,17,18)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAOOAKZUGRPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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